molecular formula C16H24O3 B13874732 tert-Butyl 4-phenethoxybutanoate

tert-Butyl 4-phenethoxybutanoate

Cat. No.: B13874732
M. Wt: 264.36 g/mol
InChI Key: CCMCZVYHOZPEOH-UHFFFAOYSA-N
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Description

tert-Butyl 4-phenethoxybutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a phenethoxy group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-phenethoxybutanoate typically involves the esterification of 4-phenethoxybutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-phenethoxybutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Chemistry: tert-Butyl 4-phenethoxybutanoate is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It serves as a model substrate for investigating the specificity and kinetics of esterases.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity as a prodrug or as a component in drug delivery systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl 4-phenethoxybutanoate involves its interaction with specific molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The phenethoxy group may also participate in interactions with proteins or other biomolecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

    tert-Butyl 4-hydroxybutanoate: Similar ester structure but with a hydroxyl group instead of a phenethoxy group.

    Phenethyl butanoate: Similar ester structure but with a phenethyl group instead of a tert-butyl group.

Uniqueness: tert-Butyl 4-phenethoxybutanoate is unique due to the combination of the tert-butyl and phenethoxy groups. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl 4-(2-phenylethoxy)butanoate

InChI

InChI=1S/C16H24O3/c1-16(2,3)19-15(17)10-7-12-18-13-11-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3

InChI Key

CCMCZVYHOZPEOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCOCCC1=CC=CC=C1

Origin of Product

United States

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